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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

A definitive confirmation of the chemical structure of 3-Amino-4-methoxybenzanilide is
achieved through a complementary approach employing four key spectroscopic techniques:
Nuclear Magnetic Resonance (*H NMR and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This guide provides a comparative analysis of the spectroscopic data for 3-
Amino-4-methoxybenzanilide against its structurally related isomers, 3-Amino-4-
methoxybenzamide and 4-Amino-3-methoxybenzanilide, highlighting the unique spectral
fingerprints that enable unambiguous identification.

This comprehensive analysis is designed for researchers, scientists, and drug development
professionals who rely on precise structural elucidation for the advancement of their work. By
presenting experimental data in a clear, comparative format and detailing the methodologies
used, this guide serves as a practical resource for the validation of similar aromatic
compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 3-Amino-4-
methoxybenzanilide and its structural isomers. These values provide a quantitative basis for
the structural assignment of the target molecule.

Table 1: *H NMR Spectroscopic Data (400 MHz, DMSO-ds)
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Compound

Chemical Shift () ppm, Multiplicity,
Coupling Constant (J Hz), Integration,
Assignment

3-Amino-4-methoxybenzanilide

9.92 (s, 1H, NH), 7.74 (d, J = 9.0, 2H, Ar-H),
7.32 (M, 2H, Ar-H), 7.21 (d, J = 8.0, 2H, Ar-H),
7.06 (M, 1H, Ar-H), 6.88 (d, J = 8.0, 1H, Ar-H),
4.90 (br s, 2H, NHz2), 3.83 (s, 3H, OCH3)[1]

3-Amino-4-methoxybenzamide

Data not explicitly found in search results, but

spectra are available for reference.[1]

4-Amino-3-methoxybenzanilide

No experimental data available in the provided

search results.

Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-ds)

Compound

Chemical Shift (8) ppm

3-Amino-4-methoxybenzanilide

Specific chemical shifts not explicitly listed in
search results, but spectra are available for

analysis.

3-Amino-4-methoxybenzamide

Specific chemical shifts not explicitly listed in
search results, but spectra are available for

analysis.[2]

4-Amino-3-methoxybenzanilide

No experimental data available in the provided

search results.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Key Absorptions (cm~*) and Functional

Compound .
Group Assignments
N-H stretching (amine and amide), C=0
stretching (amide), C-N stretching, C-O
3-Amino-4-methoxybenzanilide stretching (ether), aromatic C-H and C=C

stretching. Specific peak values not detailed in

search results.

N-H stretching (amine and primary amide), C=0
stretching (amide 1), N-H bending (amide 1), C-
] ) N stretching, C-O stretching (ether), aromatic C-
3-Amino-4-methoxybenzamide ) -
H and C=C stretching. Specific peak values not
detailed in search results, but spectra are

available.[3][4]

No experimental data available in the provided

4-Amino-3-methoxybenzanilide
search results.

Table 4. Mass Spectrometry Data

Compound Molecular lon (m/z) and Key Fragments
3-Amino-4-methoxybenzanilide [M+H]* = 243[1]
3-Amino-4-methoxybenzamide M+ = 166[5]

] N No experimental data available in the provided
4-Amino-3-methoxybenzanilide
search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) is used as an internal
standard.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse
width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
spectral width of 0 to 200 ppm and a sufficient number of scans are used to observe all
carbon signals, including those of quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are obtained using the KBr (potassium bromide) pellet technique.

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground in an agate
mortar and pestle with approximately 100-200 mg of dry KBr powder until a homogeneous
mixture is obtained. The mixture is then compressed in a pellet die under high pressure to
form a transparent or translucent pellet.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample
pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is
recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are acquired using an Electrospray lonization (ESI) or Electron lonization (EI)

source coupled to a mass analyzer.

o Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid
chromatography (LC).

 lonization: For ESI-MS, the sample solution is sprayed through a heated capillary to which a
high voltage is applied, generating charged droplets that desolvate to produce protonated
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molecules [M+H]*. For EI-MS, the sample is vaporized and bombarded with a high-energy
electron beam, causing ionization and fragmentation.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer and detected.

Visualization of the Spectroscopic Validation
Workflow

The following diagram illustrates the logical workflow for the structural validation of an unknown
compound using the spectroscopic methods described.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Validation of Chemical Structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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